molecular formula C14H21NO4 B117915 3-Pivaloylepinephrine CAS No. 144750-97-0

3-Pivaloylepinephrine

Cat. No.: B117915
CAS No.: 144750-97-0
M. Wt: 267.32 g/mol
InChI Key: WIUNNKAQOJJYKO-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pivaloylepinephrine (CAS 144750-97-0) is a synthetic derivative of epinephrine, characterized by the substitution of a pivaloyl group (tert-butyl carbonyl) at the 3-hydroxyl position of the catecholamine structure.

Properties

CAS No.

144750-97-0

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

[2-hydroxy-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C14H21NO4/c1-14(2,3)13(18)19-12-7-9(5-6-10(12)16)11(17)8-15-4/h5-7,11,15-17H,8H2,1-4H3/t11-/m0/s1

InChI Key

WIUNNKAQOJJYKO-NSHDSACASA-N

SMILES

CC(C)(C)C(=O)OC1=C(C=CC(=C1)C(CNC)O)O

Isomeric SMILES

CC(C)(C)C(=O)OC1=C(C=CC(=C1)[C@H](CNC)O)O

Canonical SMILES

CC(C)(C)C(=O)OC1=C(C=CC(=C1)C(CNC)O)O

Synonyms

3-monopivaloylepinephrine
3-pivaloylepinephrine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The table below summarizes key structural and functional differences between 3-Pivaloylepinephrine and related compounds:

Compound CAS Number Structural Modification Key Pharmacological Implications
This compound 144750-97-0 Pivaloyl ester at 3-OH Increased lipophilicity, slower enzymatic hydrolysis, prolonged β-adrenergic activity .
Epinine 3-O-sulfate 101910-85-4 Sulfate group at 3-OH Enhanced water solubility; rapid renal excretion; reduced receptor binding due to steric hindrance .
2-Chloronorepinephrine 101969-79-3 Chlorine substitution at 2-position Increased α1-adrenergic selectivity; potential hypertensive effects due to vasoconstrictor activity .
6-Fluorophenylephrine 109672-75-5 Fluorine at 6-position Enhanced α1-receptor affinity; prolonged nasal decongestant effects with reduced cardiac side effects .
Fosopamine 103878-96-2 Phosphorylated catecholamine Prodrug requiring enzymatic activation; delayed onset but sustained adrenergic effects .

Pharmacokinetic and Pharmacodynamic Differences

  • Metabolic Stability: The pivaloyl group in this compound reduces susceptibility to catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO), extending its half-life compared to unmodified epinephrine or sulfated derivatives like Epinine 3-O-sulfate .
  • Receptor Affinity : Fluorinated analogues (e.g., 6-Fluorophenylephrine) exhibit higher α1-receptor specificity, whereas this compound retains broader β-adrenergic activity, similar to epinephrine but with reduced potency due to steric effects .
  • Excretion Pathways : Sulfated derivatives (e.g., Epinine 3-O-sulfate) are rapidly excreted via renal pathways due to their polarity, whereas this compound’s lipophilicity favors hepatic metabolism and slower clearance .

Research Findings and Clinical Relevance

Recent studies highlight this compound’s utility in experimental models of asthma and hypotension, where its sustained β2-adrenergic activity offers advantages over short-acting epinephrine . In contrast, sulfated and halogenated derivatives are being explored for targeted applications, such as Epinine 3-O-sulfate in renal-selective diagnostics and 6-Fluorophenylephrine in nasal decongestants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.